molecular formula C7H7NO5S B1359958 4-(Methylsulfonyl)-2-nitrophenol CAS No. 97-10-9

4-(Methylsulfonyl)-2-nitrophenol

Cat. No. B1359958
CAS RN: 97-10-9
M. Wt: 217.2 g/mol
InChI Key: WPYHDEFQVGUCQZ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitrophenol is a chemical compound that is part of the sulfone group . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation . It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)-2-nitrophenol involves several steps. One method involves the use of a model based on hepatic cytosol and a primary hepatocyte model . Another method involves the use of aminopeptidase A (APA) inhibitor prodrugs .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)-2-nitrophenol is C8H7NO6S . It is a colorless solid that features the sulfonyl functional group .


Chemical Reactions Analysis

One of the chemical reactions involving 4-(Methylsulfonyl)-2-nitrophenol is the esterification reaction .


Physical And Chemical Properties Analysis

4-(Methylsulfonyl)-2-nitrophenol is a colorless solid that features the sulfonyl functional group . It is soluble in water and has a melting point of about 212 degrees Celsius .

Scientific Research Applications

  • 4-(Methylsulfonyl)benzenesulfonyl chloride

    • Application: This compound is used as a reagent in chemical synthesis .
    • Method: It’s used in reactions involving displacement of aryl chlorides by potassium fluoride .
    • Results: The product of the reaction depends on the specific reactants and conditions used .
  • Methylsulfonylmethane (MSM)

    • Application: MSM is marketed as a dietary supplement and is sometimes used as a cutting agent for illicitly manufactured methamphetamine .
    • Method: It’s usually consumed orally as a dietary supplement .
    • Results: The effectiveness and safety of MSM as a dietary supplement are still under investigation .
  • N-ethoxy-4-(methylsulfonylmethyl)benzamide (E7046)

    • Application: E7046 is a small molecule inhibitor that has potential therapeutic applications.
    • Method: It’s used in laboratory settings to target certain enzymes and pathways involved in cancer, inflammation, and other diseases.
    • Results: The specific outcomes depend on the particular experiment and disease model.

Safety And Hazards

4-(Methylsulfonyl)-2-nitrophenol may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Future research on 4-(Methylsulfonyl)-2-nitrophenol could focus on its potential use as an anti-cancer and anti-inflammatory agent . There is also interest in developing orally active APA inhibitor prodrugs .

properties

IUPAC Name

4-methylsulfonyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHDEFQVGUCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10242656
Record name 4-(Methylsulphonyl)-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)-2-nitrophenol

CAS RN

97-10-9
Record name 4-(Methylsulfonyl)-2-nitrophenol
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Record name 4-(Methylsulphonyl)-2-nitrophenol
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Record name 4-(Methylsulphonyl)-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulphonyl)-2-nitrophenol
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Record name 4-(Methylsulfonyl)-2-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Domanský - 2023 - dspace.cuni.cz
Charles University in Prague, Faculty of Pharmacy in Hradec Králové Supervisor: Assoc. Prof. PharmD. Jan Zitko, PhD. Consultant: Mgr. Marek Kerda Author: Miroslav Domanský Title of …
Number of citations: 0 dspace.cuni.cz

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